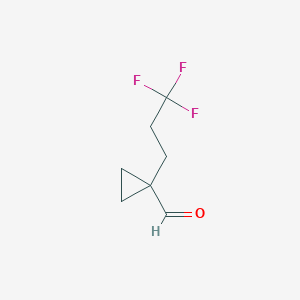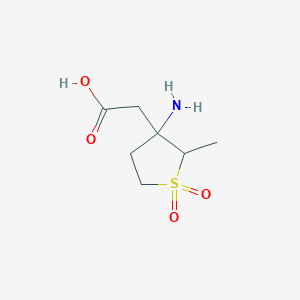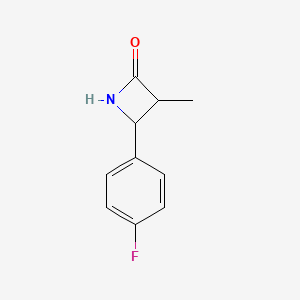![molecular formula C12H11BrN2 B15274803 N-[(2-bromophenyl)methyl]pyridin-3-amine](/img/structure/B15274803.png)
N-[(2-bromophenyl)methyl]pyridin-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(2-bromophenyl)methyl]pyridin-3-amine is an organic compound that features a bromophenyl group attached to a pyridin-3-amine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-bromophenyl)methyl]pyridin-3-amine typically involves the reaction of 2-bromobenzyl bromide with pyridin-3-amine. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF) under reflux conditions. The reaction proceeds via nucleophilic substitution, where the amine group of pyridin-3-amine attacks the bromomethyl group of 2-bromobenzyl bromide, leading to the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Analyse Des Réactions Chimiques
Types of Reactions
N-[(2-bromophenyl)methyl]pyridin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Phenyl-substituted pyridin-3-amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
N-[(2-bromophenyl)methyl]pyridin-3-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mécanisme D'action
The mechanism of action of N-[(2-bromophenyl)methyl]pyridin-3-amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromophenyl group can enhance binding affinity through halogen bonding, while the pyridin-3-amine moiety can participate in hydrogen bonding and π-π interactions with the target molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-[(2-chlorophenyl)methyl]pyridin-3-amine
- N-[(2-fluorophenyl)methyl]pyridin-3-amine
- N-[(2-iodophenyl)methyl]pyridin-3-amine
Uniqueness
N-[(2-bromophenyl)methyl]pyridin-3-amine is unique due to the presence of the bromine atom, which can participate in halogen bonding, potentially enhancing its binding affinity and specificity in biological systems. The bromine atom also provides a handle for further functionalization through substitution reactions, making it a versatile intermediate in organic synthesis .
Propriétés
Formule moléculaire |
C12H11BrN2 |
|---|---|
Poids moléculaire |
263.13 g/mol |
Nom IUPAC |
N-[(2-bromophenyl)methyl]pyridin-3-amine |
InChI |
InChI=1S/C12H11BrN2/c13-12-6-2-1-4-10(12)8-15-11-5-3-7-14-9-11/h1-7,9,15H,8H2 |
Clé InChI |
WWYWARZHFKHSPV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)CNC2=CN=CC=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2,6-Dimethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B15274744.png)
![1,8,12-Triazatricyclo[7.3.0.0,2,6]dodeca-9,11-dien-10-amine](/img/structure/B15274751.png)



amine](/img/structure/B15274794.png)
amine](/img/structure/B15274797.png)
![2-[(Naphthalen-2-ylmethyl)amino]ethan-1-ol](/img/structure/B15274809.png)

